N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride
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Overview
Description
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloropropylidene group, an amino group, and a fluorophenyl carbamate group, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of (E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE involves several steps, typically starting with the preparation of the chloropropylidene intermediate. This intermediate is then reacted with an amino group and a fluorophenyl carbamate group under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of (E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE can be compared with other similar compounds, such as:
(E)-(1-BROMOPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and applications.
(E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-CHLOROPHENYL)CARBAMATE: This compound has a chlorine atom on the phenyl ring instead of a fluorine atom, which can influence its chemical properties and biological activities. The uniqueness of (E)-(1-CHLOROPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10ClFN2O2 |
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Molecular Weight |
244.65 g/mol |
IUPAC Name |
(1-chloropropylideneamino) N-(2-fluorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClFN2O2/c1-2-9(11)14-16-10(15)13-8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,13,15) |
InChI Key |
UOQQZSOLDXMFNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOC(=O)NC1=CC=CC=C1F)Cl |
Origin of Product |
United States |
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